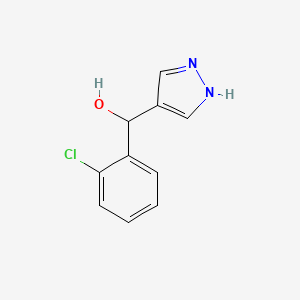

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

(2-chlorophenyl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13) |

InChI Key |

MXVADVMMRZMHSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CNN=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-(p-Chlorobenzyl)pyridine to 2-(p-Chlorophenyl)pyridine-2-carboxylic Acid Derivatives

The initial step involves oxidizing 2-(p-chlorobenzyl)pyridine (a pyridine derivative substituted with a p-chlorophenyl group) to a corresponding carboxylic acid or aldehyde intermediate. According to a patent (CN105237469A), the oxidation is performed using potassium permanganate or tin anhydride as oxidizing agents under controlled conditions:

| Parameter | Details |

|---|---|

| Oxidizing agents | Potassium permanganate or tin anhydride |

| Solvent | Water or dioxane |

| Temperature | 85–95°C |

| Reaction time | 4–6 hours |

| Yield | High, with purification via recrystallization in sherwood oil or normal hexane |

This oxidation step transforms the methyl group attached to the pyridine ring into a more oxidized form, such as a carboxylic acid or aldehyde, which is a precursor for subsequent reduction.

Reduction to (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol

The oxidized intermediate is then subjected to reduction using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in alcohol solvents like methyl alcohol or ethanol. The reduction converts the aldehyde or acid derivative into the corresponding benzyl alcohol derivative, which is (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol .

| Parameter | Details |

|---|---|

| Reducing agents | Sodium borohydride or potassium borohydride |

| Solvent | Methyl alcohol or ethanol |

| Molar ratio | Reductive agent to intermediate: 1:2 to 1:3 |

| Temperature | Ambient (normal temperature) |

| Reaction time | 2–6 hours |

| Work-up | Concentration, quenching with water, extraction with dichloromethane, washing, drying over sodium sulfate, filtration, and recrystallization |

This method is noted for its high yield (~97%) and operational simplicity, making it suitable for large-scale synthesis.

Alternative Approaches and Variations

- Use of Catalysts: Some procedures incorporate catalytic systems such as palladium on carbon for hydrogenation steps, although this is less common for this specific compound.

- Green Chemistry Methods: Microwave-assisted synthesis has been employed to accelerate reactions, reduce solvent use, and improve yields, especially in the reduction step.

- Solvent Optimization: Aqueous-phase reactions and water as a solvent are gaining popularity for environmentally friendly synthesis, with microwave irradiation further enhancing efficiency.

Summary of Preparation Methodology

| Step | Reaction | Conditions | Reagents | Outcome |

|---|---|---|---|---|

| 1 | Oxidation | 85–95°C, 4–6 hours | Potassium permanganate or tin anhydride | Conversion of methyl to carboxylic acid/aldehyde |

| 2 | Reduction | 2–6 hours, room temperature | Sodium borohydride or potassium borohydride | Formation of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol |

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: (2-Chlorophenyl)(1H-pyrazol-4-yl)carboxylic acid.

Reduction: (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol.

Substitution: (2-Aminophenyl)(1H-pyrazol-4-yl)methanol or (2-Thiophenyl)(1H-pyrazol-4-yl)methanol.

Scientific Research Applications

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized as a precursor in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathway .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol and related compounds:

Key Observations :

- Hydroxymethyl vs. Ketone: Replacing -CH2OH with a ketone (e.g., in ’s methanone derivative) reduces polarity and hydrogen-bonding capacity, impacting solubility .

- Halogen Effects : Fluorine in ’s compound increases electronegativity, while chlorine enhances lipophilicity and metabolic stability .

Biological Activity

(2-Chlorophenyl)(1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Pyrazole ring

- Substituents : A chlorophenyl group and a hydroxymethyl group attached to the pyrazole nitrogen.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 54.25 | Moderate proliferation inhibition |

| HeLa (cervical cancer) | 38.44 | Significant proliferation inhibition |

| HCT-116 (colon cancer) | 16.0 | High cytotoxicity |

These findings suggest that the compound could be developed further as a potential anticancer agent .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are notable. Studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress markers. The antioxidant activity is often assessed through various assays such as ABTS, FRAP, and DPPH:

| Assay | Activity |

|---|---|

| ABTS | Strong scavenging effect |

| FRAP | High reducing power |

| DPPH | Significant inhibition of free radical formation |

These results indicate that (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol may contribute to the development of therapies targeting oxidative stress-related diseases .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways:

- COX Inhibition : Compounds similar to (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol have demonstrated effective inhibition of COX-2, leading to reduced inflammation in various models.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that modifications in substituents significantly alter potency and selectivity against cancer cells .

- Antioxidant Mechanism Investigation : Another study focused on the mechanism of antioxidant action, demonstrating that certain pyrazole derivatives effectively modulate oxidative stress pathways .

- In Vivo Studies on Inflammation : Research involving animal models showed that pyrazole derivatives reduced inflammation markers significantly compared to control groups, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (2-Chlorophenyl)(1H-pyrazol-4-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via reduction of the corresponding aldehyde precursor, 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, using sodium borohydride (NaBH₄) in methanol or ethanol . Key optimization parameters include:

- Temperature : Maintain 0–5°C during reduction to minimize side reactions.

- Solvent Polarity : Polar protic solvents (e.g., MeOH) enhance NaBH₄ reactivity.

- Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to aldehyde ensures complete conversion.

- Workup : Acidic quenching (e.g., dilute HCl) followed by extraction with ethyl acetate yields >85% purity.

Table 1 : Yield comparison under varying conditions:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| MeOH | 0 | 92 | 95 |

| EtOH | 25 | 78 | 88 |

| THF | 0 | 65 | 82 |

Q. How can chromatographic and spectroscopic techniques be combined to purify and characterize this compound?

Methodological Answer:

- Purification : Use silica gel column chromatography with a gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate unreacted aldehyde and byproducts. Recrystallization from hot ethanol further enhances purity (>98%) .

- Characterization :

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL is critical for resolving stereochemical uncertainties. For example:

- Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the pyrazole nitrogen, stabilizing the gauche conformation.

- Torsion Angles : The 2-chlorophenyl ring exhibits a dihedral angle of 45–50° relative to the pyrazole plane, confirmed via PLATON analysis .

Key Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 6.0686, 18.6887, 14.9734 |

| β (°) | 91.559 |

| R-factor | 0.081 |

Q. What computational strategies predict the compound’s bioactivity against specific targets?

Methodological Answer:

- Molecular Docking : Use AutoDock4 to simulate binding to enzymes (e.g., cyclooxygenase-2).

- Receptor Preparation : Remove water molecules and add polar hydrogens to the protein (PDB ID: 5KIR).

- Ligand Preparation : Optimize geometry at the B3LYP/6-31G(d) level.

- Docking Parameters : 100 runs with Lamarckian GA; analyze binding poses with PyMOL.

- ADMET Prediction : SwissADME evaluates logP (2.1) and bioavailability score (0.55), suggesting moderate CNS permeability .

Q. How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- Ambiguous NMR Peaks : If ¹H NMR shows unexpected splitting, perform 2D experiments (COSY, HSQC) to assign coupling interactions. For example, vicinal coupling between pyrazole-H and CH₂OH confirms connectivity .

- Mass Spec Fragmentation : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ (m/z 223.06) and isobaric impurities (e.g., oxidation byproducts at m/z 237.04) .

- IR vs. Crystallography : If IR lacks expected O–H stretching, SC-XRD can confirm hydroxyl group absence due to tautomerism or dehydration .

Q. What electronic structure analyses reveal reactivity trends in this compound?

Methodological Answer:

- Multiwfn Analysis :

- Electrostatic Potential (ESP) : Identify nucleophilic sites (e.g., hydroxyl oxygen, ESP ≈ −45 kcal/mol) and electrophilic regions (chlorophenyl ring, ESP ≈ +30 kcal/mol).

- Fukui Indices : Calculate f⁺ and f⁻ to predict sites for electrophilic (pyrazole C-3) and nucleophilic (OH group) attacks.

- NBO Analysis : Delocalization energies (~15 kcal/mol) between pyrazole lone pairs and σ*(C–Cl) explain enhanced stability .

Q. How can reaction mechanisms for derivative synthesis be validated experimentally and computationally?

Methodological Answer:

- Kinetic Studies : Monitor esterification (e.g., with acetic anhydride) via in-situ IR to track OH group consumption. Rate constants (k) derived from pseudo-first-order plots confirm a two-step mechanism .

- DFT Calculations (Gaussian) : Optimize transition states at the M06-2X/def2-TZVP level. Activation energies (ΔG‡ ≈ 25 kcal/mol) align with experimental Arrhenius parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.